

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of MEDI7247

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Compound of Interest

Compound Name: UR-7247

Cat. No.: B1683736

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Disclaimer: There is no publicly available information for a compound designated "**UR-7247**." Based on the similarity of the designation, this technical guide focuses on MEDI7247, a first-in-class antibody-drug conjugate (ADC). It is presumed that "**UR-7247**" was a typographical error.

Audience: Researchers, scientists, and drug development professionals.

Introduction

MEDI7247 is an investigational antibody-drug conjugate that has been evaluated in clinical trials for the treatment of relapsed or refractory hematological malignancies[1][2]. This document provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data, experimental protocols from key studies, and the proposed mechanism of action for MEDI7247.

MEDI7247 is composed of a human monoclonal antibody directed against the sodium-dependent alanine-serine-cysteine transporter 2 (ASCT2), which is overexpressed in various cancers[3]. The antibody is conjugated to a pyrrolobenzodiazepine (PBD) dimer, a potent DNA cross-linking agent, via a cleavable linker[3].

Pharmacokinetics

The pharmacokinetic profile of MEDI7247 was characterized in a first-in-human, phase 1 clinical trial (NCT03106428) involving patients with acute myeloid leukemia (AML), multiple

myeloma (MM), and diffuse large B-cell lymphoma (DLBCL)[1][2].

Table 1: Summary of Clinical Pharmacokinetic Parameters of MEDI7247[1][2]

Analyte	Parameter	Observation
MEDI7247 ADC	Systemic Exposure Variability	High between-patient variability
AUCinf geometric CV%	62.3-134.2%	
Total Antibody	Systemic Exposure Variability	High between-patient variability
AUCinf geometric CV%	74.8-126.1%	
SG3199 (PBD dimer)	Plasma Concentration	Below the limit of quantification for all patients after Study Day 8

AUCinf: Area under the concentration-time curve from time zero to infinity; CV%: Coefficient of Variation.

The pharmacokinetic data indicate a high degree of variability in the systemic exposure of both the intact ADC and the total antibody among patients[1][2]. The cytotoxic payload, the PBD dimer SG3199, was rapidly cleared from the plasma, with concentrations falling below the limit of quantification by day 8 post-administration[1][2].

Pharmacodynamics

The pharmacodynamic properties of MEDI7247 were assessed through its anti-tumor activity and immunogenicity in the phase 1 clinical trial[1][2].

Table 2: Summary of Clinical Pharmacodynamic Observations of MEDI7247[1][2]

Parameter	Finding	Details
Anticancer Activity	Overall Response Rate (ORR)	16.4% (11 out of 67 patients)
ASCT2 Expression	Correlation with Response	No correlation observed
Immunogenicity	Anti-drug Antibody (ADA) Prevalence	7.7%
ADA Incidence	1.9%	
Persistent-Positive ADA	5.8%	

Limited clinical activity was observed with MEDI7247 in the patient population studied[1][2]. Interestingly, there was no discernible correlation between the level of ASCT2 expression on tumor cells and the clinical response to the drug[1][2]. The immunogenicity profile of MEDI7247 was characterized by a low incidence of anti-drug antibodies[1][2].

Experimental Protocols

The following outlines the methodology of the key first-in-human, phase 1 clinical trial (NCT03106428) for MEDI7247[1][2][4].

- Study Design: A multicenter, open-label, dose-escalation study to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of MEDI7247[2][4].
- Patient Population: Adult patients with relapsed or refractory AML, MM, or DLBCL for whom no standard therapy was available[1][2]. A total of 67 patients were treated[1][2].
- Treatment Plan: MEDI7247 was administered intravenously. The study design included a dose-escalation phase to determine the maximum tolerated dose (MTD)[2].
- Primary Endpoints: Safety and tolerability of MEDI7247, and determination of the MTD[1][2].
- Secondary Endpoints: Characterization of the pharmacokinetic profile, assessment of anti-tumor activity, and evaluation of immunogenicity[1][2].
- Pharmacokinetic Sampling: Serial blood samples were collected from patients at various time points post-infusion to measure the concentrations of the MEDI7247 ADC, total

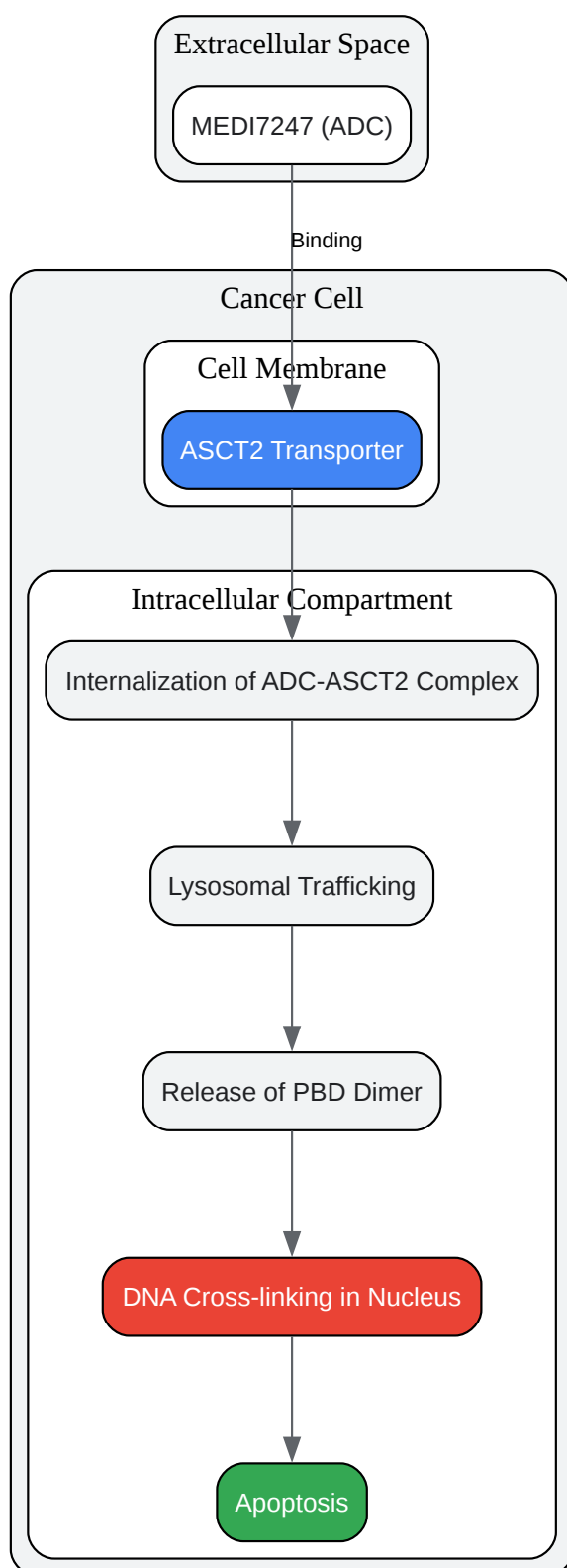
antibody, and the PBD dimer payload[1][2].

- Pharmacodynamic Assessments: Anti-tumor activity was evaluated by standard response criteria for each malignancy. Immunogenicity was assessed by measuring the presence of anti-drug antibodies in patient serum[1][2].

Mandatory Visualizations

Proposed Signaling Pathway of MEDI7247

The proposed mechanism of action for MEDI7247 involves a multi-step process initiated by the binding of the ADC to the ASCT2 transporter on the surface of cancer cells.

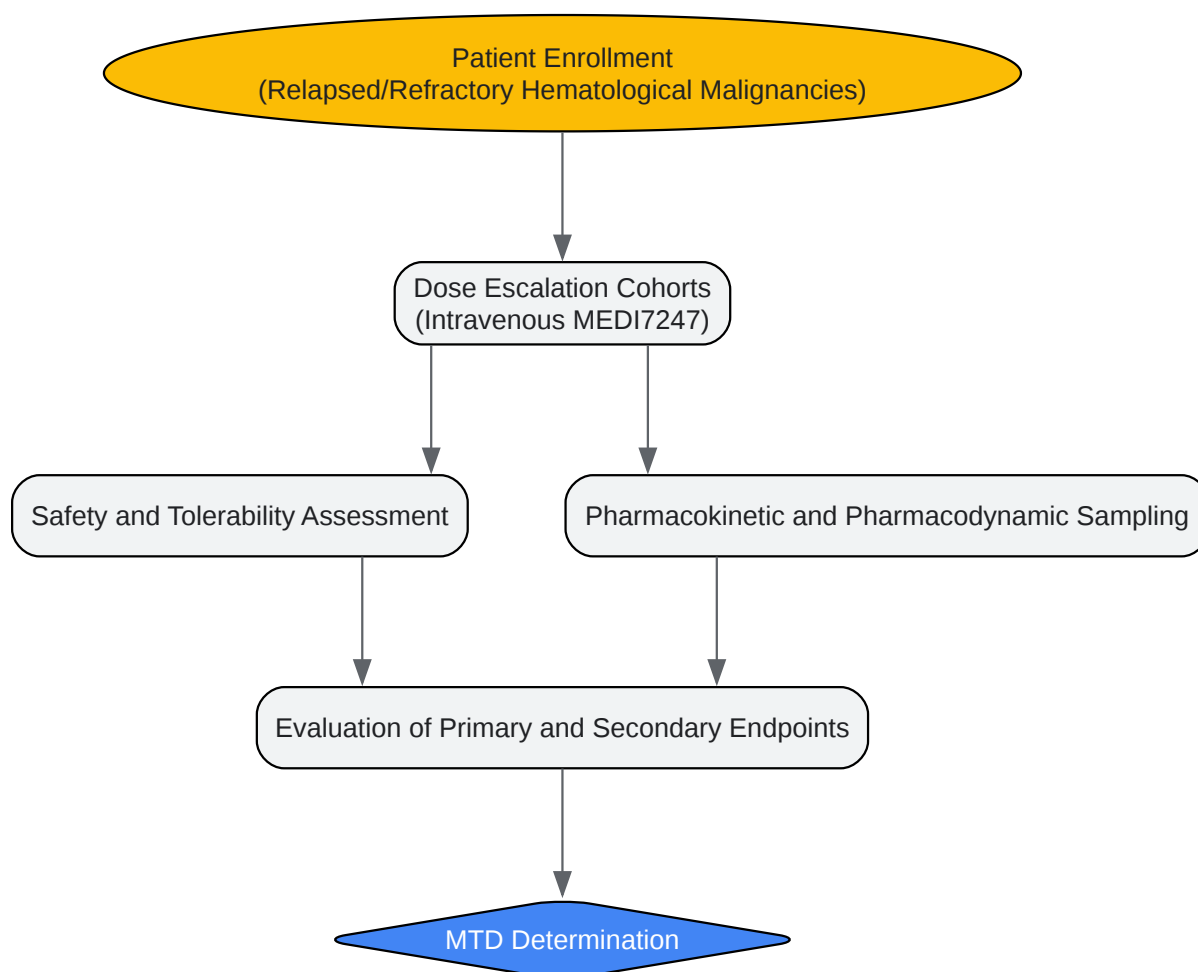


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Caption: Proposed mechanism of action of MEDI7247.

Experimental Workflow of the MEDI7247 Phase 1 Trial

The workflow for the first-in-human clinical trial of MEDI7247 followed a standard dose-escalation design.



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Caption: High-level workflow of the MEDI7247 Phase 1 clinical trial.

Conclusion

MEDI7247 is an antibody-drug conjugate targeting ASCT2 that has undergone phase 1 clinical evaluation. The pharmacokinetic profile is characterized by high inter-patient variability. The

pharmacodynamic assessment revealed limited clinical efficacy in the studied patient population, and no correlation was observed between target expression and clinical response. The primary dose-limiting toxicities were hematological, specifically thrombocytopenia and neutropenia, which ultimately led to the early termination of the dose-escalation phase without establishing a maximum tolerated dose[1][2]. Further development of MEDI7247 would likely require strategies to improve its therapeutic index[2].

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